Ethanethioic acid, S-(mercaptomethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-(mercaptomethyl) ester is a chemical compound with the molecular formula C3H6OS2 It is an ester derivative of ethanethioic acid, characterized by the presence of a mercaptomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(mercaptomethyl) ester typically involves the esterification of ethanethioic acid with a mercaptomethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of the ester on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethioic acid, S-(mercaptomethyl) ester undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-(mercaptomethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethanethioic acid, S-(mercaptomethyl) ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in sulfur metabolism, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to oxidative stress and redox balance due to its sulfur-containing functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethioic acid, S-(2-methoxyphenyl) ester
- Ethanethioic acid, S-(2-methylbutyl) ester
- Ethanethioic acid, S-propyl ester
- Ethanethioic acid, S-(1-methylpropyl) ester
Uniqueness
Ethanethioic acid, S-(mercaptomethyl) ester is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other esters of ethanethioic acid. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
78872-79-4 |
---|---|
Molekularformel |
C3H6OS2 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
S-(sulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C3H6OS2/c1-3(4)6-2-5/h5H,2H2,1H3 |
InChI-Schlüssel |
LQEFGXFDLBHNTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.